molecular formula C17H25N3O2 B2368909 N-(1-cyano-1,2-dimethylpropyl)-2-[(2-ethoxyphenyl)amino]propanamide CAS No. 1214040-47-7

N-(1-cyano-1,2-dimethylpropyl)-2-[(2-ethoxyphenyl)amino]propanamide

Cat. No. B2368909
CAS RN: 1214040-47-7
M. Wt: 303.406
InChI Key: ZLDCJACBKWCYTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-[(2-ethoxyphenyl)amino]propanamide, also known as CEP-33779, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CEP-33779 is a selective inhibitor of the transcription factor NF-κB, which plays a crucial role in regulating the immune response, inflammation, and cell survival.

Mechanism of Action

NF-κB is a transcription factor that regulates the expression of genes involved in the immune response, inflammation, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by a family of inhibitory proteins called IκBs. Upon activation by various stimuli, such as cytokines or pathogens, IκBs are phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate target genes. N-(1-cyano-1,2-dimethylpropyl)-2-[(2-ethoxyphenyl)amino]propanamide inhibits the activity of the kinase IKKβ, which is responsible for phosphorylating IκBs and activating NF-κB. By inhibiting IKKβ, N-(1-cyano-1,2-dimethylpropyl)-2-[(2-ethoxyphenyl)amino]propanamide prevents the nuclear translocation of NF-κB and the subsequent activation of target genes.
Biochemical and Physiological Effects
N-(1-cyano-1,2-dimethylpropyl)-2-[(2-ethoxyphenyl)amino]propanamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, N-(1-cyano-1,2-dimethylpropyl)-2-[(2-ethoxyphenyl)amino]propanamide inhibits cell proliferation, induces apoptosis, and reduces angiogenesis. In inflammatory cells, N-(1-cyano-1,2-dimethylpropyl)-2-[(2-ethoxyphenyl)amino]propanamide reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and prevents tissue damage. In addition, N-(1-cyano-1,2-dimethylpropyl)-2-[(2-ethoxyphenyl)amino]propanamide has been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models of cancer.

Advantages and Limitations for Lab Experiments

N-(1-cyano-1,2-dimethylpropyl)-2-[(2-ethoxyphenyl)amino]propanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for IKKβ and does not inhibit other kinases, reducing off-target effects. However, N-(1-cyano-1,2-dimethylpropyl)-2-[(2-ethoxyphenyl)amino]propanamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, requiring the use of organic solvents for in vitro studies. In addition, N-(1-cyano-1,2-dimethylpropyl)-2-[(2-ethoxyphenyl)amino]propanamide has low bioavailability and rapid metabolism in vivo, limiting its effectiveness in animal models.

Future Directions

There are several future directions for the study of N-(1-cyano-1,2-dimethylpropyl)-2-[(2-ethoxyphenyl)amino]propanamide. One area of research is the development of more potent and selective inhibitors of IKKβ. Another area is the investigation of the role of NF-κB in other diseases, such as cardiovascular disease and neurodegenerative disorders. Finally, the combination of N-(1-cyano-1,2-dimethylpropyl)-2-[(2-ethoxyphenyl)amino]propanamide with other therapies, such as immunotherapy and targeted therapy, may enhance its therapeutic efficacy in cancer and other diseases.
Conclusion
In conclusion, N-(1-cyano-1,2-dimethylpropyl)-2-[(2-ethoxyphenyl)amino]propanamide is a small molecule inhibitor that has shown promise in preclinical models of cancer, inflammation, and autoimmune diseases. Its selective inhibition of NF-κB has a wide range of biochemical and physiological effects, making it a potential therapeutic agent for various diseases. However, further research is needed to optimize its efficacy and overcome its limitations for lab experiments and clinical use.

Synthesis Methods

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(2-ethoxyphenyl)amino]propanamide involves a series of chemical reactions, starting with the condensation of 2-ethoxyaniline with 1-cyano-1,2-dimethylpropene to form an intermediate. The intermediate is then reacted with 2-bromoethyl propionate to yield the final product, N-(1-cyano-1,2-dimethylpropyl)-2-[(2-ethoxyphenyl)amino]propanamide. The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(2-ethoxyphenyl)amino]propanamide is a multi-step process that requires specialized equipment and expertise in synthetic organic chemistry.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-[(2-ethoxyphenyl)amino]propanamide has been extensively studied in preclinical models of cancer, inflammation, and autoimmune diseases. The inhibition of NF-κB by N-(1-cyano-1,2-dimethylpropyl)-2-[(2-ethoxyphenyl)amino]propanamide has been shown to reduce tumor growth in various cancer types, including breast, prostate, and colon cancer. In addition, N-(1-cyano-1,2-dimethylpropyl)-2-[(2-ethoxyphenyl)amino]propanamide has been shown to reduce inflammation and prevent tissue damage in animal models of rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis.

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(2-ethoxyanilino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-6-22-15-10-8-7-9-14(15)19-13(4)16(21)20-17(5,11-18)12(2)3/h7-10,12-13,19H,6H2,1-5H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDCJACBKWCYTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(C)C(=O)NC(C)(C#N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1,2-dimethylpropyl)-2-[(2-ethoxyphenyl)amino]propanamide

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